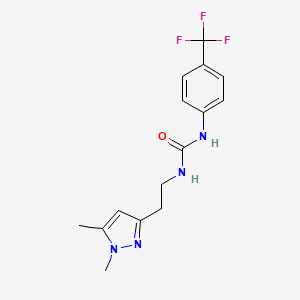

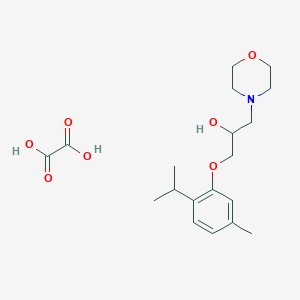

![molecular formula C20H20FN3O2 B2505275 N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574583-79-1](/img/structure/B2505275.png)

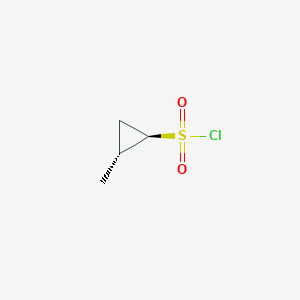

N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide" is a derivative of the pyrido[2,1-b]quinazoline class. This class of compounds has been studied for various biological activities, including antiallergy properties and potential as radioligands for imaging peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET) .

Synthesis Analysis

The synthesis of related pyrido[2,1-b]quinazoline derivatives typically involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For example, the synthesis of quinoline-2-carboxamide derivatives for PBR imaging involved N-methylation of desmethyl precursors with carbon-11 labeled methyl iodide or methyl triflate . Another related compound, an antiallergy agent, was synthesized by condensation of a branched-chain alkyl moiety with a heterocyclic ring followed by cyclization .

Molecular Structure Analysis

The molecular structure of pyrido[2,1-b]quinazoline derivatives is characterized by a fused ring system that includes a pyridine and a quinazoline moiety. The presence of substituents such as fluorophenyl groups can influence the biological activity and molecular interactions of these compounds. For instance, the crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined to understand its inhibitory effects on cancer cell proliferation .

Chemical Reactions Analysis

The chemical reactivity of pyrido[2,1-b]quinazoline derivatives can be modified by the introduction of various functional groups. For example, the introduction of a fluorine atom at specific positions has been shown to reduce toxicity and convulsion-inducing ability while eliminating phototoxicity in some benzoxazine derivatives . Additionally, the synthesis of N-aryl piperazine carboxamide or carbothioamide derivatives involved cyclization and subsequent reactions with arylisocyanates or arylisothiocyanates, demonstrating the versatility of the quinazoline scaffold in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,1-b]quinazoline derivatives, such as solubility, stability, and lipophilicity, are crucial for their biological activity and pharmacokinetic profile. The introduction of fluorine atoms can significantly affect these properties, as seen in the synthesis of compounds with potential antibacterial activity . The radiochemical purity, yield, and specific radioactivity of radiolabeled quinoline-2-carboxamides are also important for their application in PET imaging .

Applications De Recherche Scientifique

Antiallergic Properties

N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide has been studied for its potential in treating allergies. Research has shown that derivatives of pyrido[2,1-b]quinazolinecarboxamide exhibit antiallergenic properties, and some analogues were found to be orally active inhibitors of bronchospasm induced by leukotrienes and platelet-activating factor (PAF) in animal models (Schwender et al., 1979), (Tilley et al., 1987).

Platelet Activating Factor Antagonism

This compound has also been identified as a potent antagonist of platelet activating factor (PAF), a phospholipid that plays a significant role in inflammatory and allergic reactions. Studies have demonstrated that certain derivatives of this compound could inhibit the binding of PAF to its receptor, showing potential in the treatment of PAF-mediated conditions (Tilley et al., 1988).

Role in Benzodiazepine Receptor Imaging

Moreover, research indicates that certain methylated derivatives of quinoline-2-carboxamide, which is structurally related to the compound , can be used as radioligands for imaging peripheral benzodiazepine receptors using positron emission tomography (PET). This application could be significant in the field of neuroscience and pharmacology (Matarrese et al., 2001).

Synthesis and Characterization

The synthesis, characterization, and properties of similar quinoline and pyridoquinazoline derivatives have been extensively studied. These studies contribute to understanding the compound's behavior and potential modifications for specific applications, such as the synthesis of fluorescent derivatives for analytical purposes (Gracheva et al., 1982), (Rajnikant et al., 2000).

Orientations Futures

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c1-23-17-12-13(19(25)22-15-8-6-14(21)7-9-15)5-10-16(17)20(26)24-11-3-2-4-18(23)24/h5-10,12,18H,2-4,11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCVQXJCUIUFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2505192.png)

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)

![ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2505194.png)

![2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505198.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)